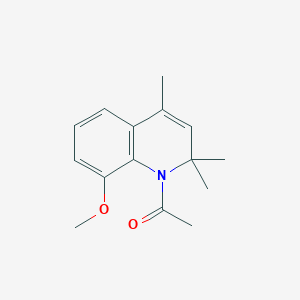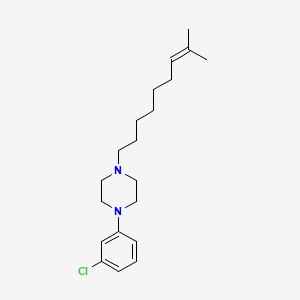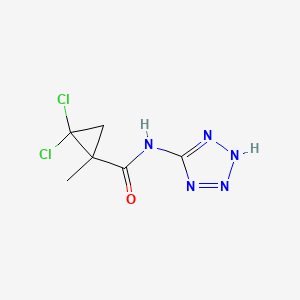
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
描述
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as CPQQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPQQ belongs to the class of quinolinedione derivatives and has been studied extensively for its biochemical and physiological effects.
作用机制
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding inhibits the activity of the receptor, which is involved in synaptic plasticity and memory formation. 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione also inhibits the activity of the enzyme tyrosinase by binding to the copper ion in the active site of the enzyme. This inhibition prevents the formation of melanin, which is involved in skin pigmentation.
Biochemical and Physiological Effects:
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to exhibit various biochemical and physiological effects, including antiproliferative activity against cancer cells, inhibition of NMDA receptor activity, and inhibition of tyrosinase activity. 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to exhibit antioxidant activity and has been studied for its potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its selective antagonism of the NMDA receptor, which allows for the study of the receptor's role in synaptic plasticity and memory formation. Another advantage is the compound's ability to inhibit the activity of the enzyme tyrosinase, which can be useful in studying melanin biosynthesis. One limitation of using 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in lab experiments is its potential toxicity, which can affect the accuracy of the results.
未来方向
There are several future directions for the study of 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, including its potential applications in the treatment of neurodegenerative diseases, its use as a tool for studying the NMDA receptor and melanin biosynthesis, and its development as a potential anticancer agent. Further studies are needed to determine the compound's efficacy and safety in these applications. Additionally, the development of new synthetic methods for 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione can lead to the discovery of new derivatives with improved properties.
科学研究应用
7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to exhibit antiproliferative activity against cancer cells and has been studied as a potential anticancer agent. In neuroscience, 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. 7-(2-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been studied for its potential applications in biochemistry, where it has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin biosynthesis.
属性
IUPAC Name |
7-(2-chlorophenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-17-9-5-4-8-15(17)14-10-18-21(19(24)11-14)16(12-20(25)23-18)13-6-2-1-3-7-13/h1-9,14,16H,10-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPJQOJDEVEDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=CC=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(butylthio)-3-(cyclopentylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4671596.png)


methanone](/img/structure/B4671616.png)
![2-[3-methoxy-4-(2-phenoxyethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4671620.png)
![2-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4671633.png)
![[(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4671648.png)

![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4671655.png)
![2-{1-isopropyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4671668.png)
![5-[(dimethylamino)sulfonyl]-2-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4671672.png)
![N-(2,3-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4671683.png)
![ethyl 1-ethyl-2-oxo-4-phenyl-6-({[4-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4671693.png)
![1-(4-chlorophenyl)-3-ethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4671699.png)